molecular formula C6H8ClFO3 B13910612 Ethyl4-chloro-4-fluoro-3-oxobutanoate CAS No. 111218-58-7

Ethyl4-chloro-4-fluoro-3-oxobutanoate

Cat. No.: B13910612
CAS No.: 111218-58-7
M. Wt: 182.58 g/mol
InChI Key: JBNFQTITFNTCLH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-4-fluoro-3-oxobutanoate is a β-keto ester derivative characterized by the presence of both chlorine and fluorine substituents at the 4-position of the butanoate backbone. This compound is structurally significant due to its electron-withdrawing halogen groups, which influence its reactivity, stability, and applications in organic synthesis, particularly in pharmaceutical and agrochemical intermediates. The 3-oxo (keto) group renders it susceptible to keto-enol tautomerism, a property critical for its role in forming enolates for nucleophilic reactions .

Properties

CAS No.

111218-58-7

Molecular Formula

C6H8ClFO3

Molecular Weight

182.58 g/mol

IUPAC Name

ethyl 4-chloro-4-fluoro-3-oxobutanoate

InChI

InChI=1S/C6H8ClFO3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3

InChI Key

JBNFQTITFNTCLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(F)Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Reagents & Conditions Description Yield & Notes
1. Deprotonation Sodium hydride (NaH), THF, 0–5°C Deprotonation of ethyl acetoacetate to form enolate ion Controlled low temperature prevents side reactions
2. Halogenation Chlorine source (e.g., N-chlorosuccinimide), Fluorine source (e.g., Selectfluor) Electrophilic substitution at the 4-position Sequential or simultaneous halogenation possible
3. Work-up Quenching with water, extraction with organic solvents Isolation of crude product Purification by chromatography or recrystallization
4. Purification Silica gel chromatography, solvent gradient (ethyl acetate/hexane) Removal of impurities and unreacted starting materials Purity >95% achievable

This approach leverages the electrophilicity of halogenating agents and the nucleophilicity of the enolate intermediate to install chlorine and fluorine atoms selectively.

Biocatalytic Transformation (Related Compound)

Though direct enzymatic synthesis of Ethyl 4-chloro-4-fluoro-3-oxobutanoate is limited, related compounds such as Ethyl 4-chloro-3-oxobutanoate have been effectively transformed enzymatically to chiral alcohol derivatives using recombinant E. coli strains. This biotransformation involves:

  • Use of whole-cell biocatalysts expressing reductase enzymes.

  • Addition of co-substrates like L-glutamine and D-xylose to regenerate cofactors (NADH/NADPH) without external NAD+ addition.

  • Use of biphasic solvent systems (n-butyl acetate/water) to improve substrate solubility and enzyme stability.

  • Addition of β-cyclodextrin to enhance enzyme activity and product yield.

This method achieves >99% enantiomeric excess and 100% yield for the reduction of ketoesters structurally related to Ethyl 4-chloro-4-fluoro-3-oxobutanoate, indicating potential for stereoselective synthesis of derivatives.

Analytical Characterization and Quality Control

The synthesized Ethyl 4-chloro-4-fluoro-3-oxobutanoate is characterized by:

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages Yield Range
Halogenation of Ethyl Acetoacetate with NaH/THF Direct chemical halogenation using strong base and electrophilic halogen sources High yield (up to 92%), well-established Requires strict temperature control, sensitive reagents 85–92%
Biocatalytic Reduction of Ketoester Derivatives Enzymatic stereoselective reduction using recombinant E. coli High enantioselectivity (>99% ee), environmentally friendly Limited to reduction step, not direct halogenation Near quantitative for reduction step
Friedel-Crafts Acylation (for related aromatic ketoesters) Lewis acid catalyzed acylation of aromatic rings Useful for aromatic derivatives Not applicable for aliphatic Ethyl 4-chloro-4-fluoro-3-oxobutanoate Variable

Mechanistic Insights

  • The electron-withdrawing effects of chlorine and fluorine increase the electrophilicity of the ketoester, facilitating nucleophilic attack during halogenation.

  • The use of strong bases like sodium hydride generates enolate ions that serve as nucleophiles for halogen electrophiles.

  • Temperature control is critical to prevent polyhalogenation and side reactions.

  • In biocatalytic methods, co-substrate addition (L-glutamine, D-xylose) supports cofactor regeneration, enhancing enzyme turnover and product yield.

Summary Table of Preparation Parameters

Parameter Description Optimal Conditions
Base Sodium hydride (NaH) 1.1 equivalents, dry THF solvent
Halogenating Agents N-chlorosuccinimide (NCS), Selectfluor Stoichiometric amounts, added dropwise
Temperature 0–5°C during halogenation Prevents side reactions
Reaction Time 1–3 hours Monitored by TLC or HPLC
Work-up Aqueous quench, organic extraction Use ethyl acetate or dichloromethane
Purification Silica gel chromatography Ethyl acetate/hexane gradient
Yield Up to 92% Dependent on precise control

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-4-fluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of the corresponding methoxy derivative.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid), aqueous base (e.g., sodium hydroxide)

Major Products

    Reduction: Ethyl 4-chloro-4-fluoro-3-hydroxybutanoate

    Substitution: Ethyl 4-methoxy-4-fluoro-3-oxobutanoate

    Hydrolysis: 4-chloro-4-fluoro-3-oxobutanoic acid and ethanol

Scientific Research Applications

Ethyl 4-chloro-4-fluoro-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and reductases.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Ethyl 4-chloro-4-fluoro-3-oxobutanoate is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-4-fluoro-3-oxobutanoate depends on the specific reaction or application. In reduction reactions, the compound undergoes nucleophilic attack by the reducing agent, leading to the formation of the corresponding alcohol. In substitution reactions, the chlorine or fluorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects: The dual Cl/F substitution at C4 in the target compound likely enhances its electron-withdrawing capacity compared to mono-halogenated analogs like ethyl 4-chloro-3-oxobutanoate. This could increase acidity at the α-position, favoring enolate formation .
  • Phenyl-Substituted Analogs : Compounds like ethyl 4-(3-chlorophenyl)-4-oxobutyrate () diverge significantly, with aryl groups introducing aromatic conjugation effects, altering solubility and reactivity profiles .

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Boiling Point: Ethyl 4-chloro-3-oxobutanoate () has a molecular weight of 127.14, suggesting moderate volatility. The addition of fluorine (higher atomic weight) in the target compound may increase boiling point slightly.
  • Purity: Ethyl 4-chloro-3-oxobutanoate is typically available at 95% purity (), whereas trifluoro- or phenyl-substituted derivatives () may require specialized purification methods like HPLC (referenced in ).

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